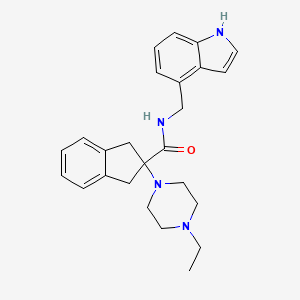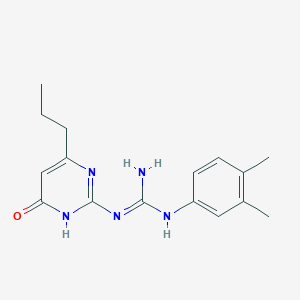
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide, also known as HMB or S-8530, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a thiosemicarbazone derivative that has been found to possess promising biological activities, including antiviral, antitumor, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). This compound has also been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has demonstrated anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Wirkmechanismus
The mechanism of action of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. In animal models, this compound has been found to reduce tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide in lab experiments is its low toxicity, making it a relatively safe compound to work with. This compound is also easily synthesized and can be obtained in high yields. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide. One area of interest is the development of this compound-based antiviral therapies. Another potential application is the use of this compound in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more water-soluble derivatives of this compound may improve its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide involves the reaction of 2-hydroxybenzaldehyde with N-methylbenzenecarbothioamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield this compound. The purity of this compound can be increased by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N-methylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(15(19)12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)18/h2-11,18H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWARPDNBSMLG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=S)C1=CC=CC=C1)/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)
![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)

![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)
![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}ethanamine](/img/structure/B6088703.png)